3-o-beta-d-Galactopyranosyl-d-galactose

説明

3-O-beta-D-Galactopyranosyl-D-galactose is a disaccharide composed of two galactose molecules linked by a glycosidic bond This compound is a part of the larger family of oligosaccharides and is known for its role in various biological and chemical processes

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-beta-D-Galactopyranosyl-D-galactose typically involves the enzymatic reaction catalyzed by beta-galactosidase. This enzyme facilitates the glycosidic bond formation between two galactose molecules. The reaction conditions often include a controlled temperature and pH to optimize the enzyme activity. For instance, the reaction might be carried out at a temperature of around 39.8°C with a specific enzyme concentration and substrate molar ratio .

Industrial Production Methods

Industrial production of this compound can involve large-scale enzymatic synthesis using microbial beta-galactosidases. These enzymes are sourced from various microorganisms such as yeasts, fungi, and bacteria. The process involves fermentation, enzyme extraction, and purification to obtain the desired disaccharide .

化学反応の分析

Types of Reactions

3-O-beta-D-Galactopyranosyl-D-galactose undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.

Hydrolysis: This reaction involves the cleavage of the glycosidic bond by the addition of water, resulting in the formation of two galactose molecules.

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form aldehydes or carboxylic acids.

Glycosylation: This reaction involves the addition of a glycosyl group to the compound, forming more complex oligosaccharides.

Common Reagents and Conditions

Hydrolysis: Beta-galactosidase enzyme, water, and a buffer solution with a controlled pH.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Glycosylation: Glycosyl donors and acceptors, along with catalysts like glycosyltransferases.

Major Products Formed

Hydrolysis: Two molecules of D-galactose.

Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.

Glycosylation: More complex oligosaccharides.

科学的研究の応用

Chemical Applications

Synthesis of Complex Carbohydrates

3-O-β-D-Galactopyranosyl-D-galactose serves as a crucial building block in the synthesis of more complex carbohydrates. It is often utilized in glycosidic bond formation studies, providing insights into carbohydrate chemistry and enzymatic reactions. The compound can be synthesized via enzymatic reactions catalyzed by beta-galactosidase, which facilitates the formation of glycosidic bonds between galactose molecules under controlled conditions (temperature and pH) to optimize enzyme activity.

Model Compound for Glycosidic Bond Studies

As a model compound, it aids in understanding glycosidic bond cleavage and formation mechanisms. Researchers have leveraged its structure to probe the kinetics of enzymatic reactions involving glycosidases, contributing to the broader field of carbohydrate biochemistry.

Biological Applications

Role in Cellular Processes

3-O-β-D-Galactopyranosyl-D-galactose is significant in various cellular processes. It is a component of certain glycoproteins, such as epiglycanin found on mammary carcinoma cells, which play crucial roles in cell signaling and immune recognition. The presence of this disaccharide on glycoproteins may influence cell-cell interactions and the immune response.

Microbiota Interaction and Fermentation

The compound is resistant to digestion in the upper gastrointestinal tract, allowing it to reach the colon where it is fermented by gut microbiota. This fermentation process produces short-chain fatty acids and lactic acid, which are beneficial for gut health and may play a role in modulating bacterial growth in the colon. Research indicates that such fermentation products can positively influence gut microbiota composition and metabolic health.

Industrial Applications

Food Industry

In the food industry, 3-O-β-D-Galactopyranosyl-D-galactose is utilized as a functional ingredient due to its prebiotic properties. It can enhance the growth of beneficial gut bacteria, thus improving digestive health. Its inclusion in food products can also contribute to improved texture and mouthfeel, making it valuable for formulations in dairy products, desserts, and baked goods .

Biotechnology

The compound's role extends into biotechnology where it is used for producing bioactive compounds. Its ability to interact with enzymes makes it a candidate for developing novel biocatalysts or as a substrate in enzyme assays aimed at evaluating lactase activity in individuals with lactose intolerance .

Case Studies

-

Glycosidic Bond Formation Studies

- A study demonstrated the use of 3-O-β-D-Galactopyranosyl-D-galactose in synthesizing complex oligosaccharides through enzymatic pathways. The results highlighted its efficiency as a substrate for beta-galactosidase, showcasing optimal reaction conditions that enhance yield.

- Fermentation Studies

- Food Product Development

作用機序

The mechanism of action of 3-O-beta-D-Galactopyranosyl-D-galactose involves its interaction with specific enzymes and receptors in biological systems. For instance, as a substrate for beta-galactosidase, it undergoes hydrolysis to release galactose molecules, which can then participate in various metabolic pathways. The compound can also act as a prebiotic, promoting the growth of beneficial gut bacteria by serving as a food source .

類似化合物との比較

Similar Compounds

Lactulose: A synthetic disaccharide composed of galactose and fructose.

Melibiose: A disaccharide composed of galactose and glucose.

Palatinose: A disaccharide composed of glucose and fructose.

Trehalose: A disaccharide composed of two glucose molecules.

Uniqueness

3-O-beta-D-Galactopyranosyl-D-galactose is unique due to its specific glycosidic linkage and its role as a substrate for beta-galactosidase. Unlike other disaccharides, it is specifically involved in the formation and cleavage of glycosidic bonds in biological systems, making it a valuable compound for studying enzymatic reactions and metabolic pathways .

生物活性

3-O-β-D-Galactopyranosyl-D-galactose, a disaccharide composed of two galactose units, is of significant interest in the field of glycoscience and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems and potential therapeutic applications.

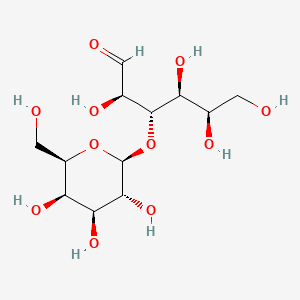

Chemical Structure

The chemical structure of 3-O-β-D-Galactopyranosyl-D-galactose can be represented as follows:

This disaccharide features a β-glycosidic bond between the galactose moieties, which influences its biological interactions.

1. Antimicrobial Activity

Research indicates that 3-O-β-D-Galactopyranosyl-D-galactose exhibits notable antimicrobial properties. Specifically, it has shown effectiveness against various bacterial strains. A study conducted on synthetic derivatives of galactose indicated that compounds with similar structures possess significant bactericidal and bacteriostatic effects against pathogens such as Escherichia coli and Salmonella species .

Table 1: Antimicrobial Activity of 3-O-β-D-Galactopyranosyl-D-Galactose

| Pathogen | Activity Type | Concentration (mg/mL) | Reference |

|---|---|---|---|

| E. coli | Bactericidal | 1.5 | |

| Salmonella spp. | Bacteriostatic | 2.0 | |

| Staphylococcus aureus | Bactericidal | 1.0 |

2. Immunomodulatory Effects

There is emerging evidence that 3-O-β-D-Galactopyranosyl-D-galactose may influence immune responses. It has been shown to modulate cytokine production in immune cells, potentially enhancing the body's defense mechanisms against infections . The compound's interaction with specific receptors involved in inflammation suggests a role in therapeutic applications for autoimmune diseases.

3. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . This anti-inflammatory activity positions it as a candidate for further research in chronic inflammatory conditions.

Case Study 1: In Vivo Efficacy

A study involving animal models assessed the efficacy of 3-O-β-D-Galactopyranosyl-D-galactose in reducing inflammation associated with induced colitis. The results indicated a significant reduction in disease severity and inflammatory markers, suggesting potential for therapeutic use in gastrointestinal disorders.

Case Study 2: Pharmacokinetics

Preliminary pharmacokinetic studies revealed that after oral administration, the compound is effectively absorbed and reaches peak plasma concentrations within a few hours. The elimination half-life was found to be approximately 6 hours, indicating suitable bioavailability for therapeutic applications .

The biological activity of 3-O-β-D-Galactopyranosyl-D-galactose is attributed to several mechanisms:

- Receptor Binding : Interaction with immune receptors modulating inflammatory pathways.

- Cell Signaling : Activation of MAPK/ERK pathways leading to altered gene expression related to immune responses .

- Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

特性

IUPAC Name |

(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEHCIVVZVBCLE-IQVNANRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the biological significance of 3-O-β-D-galactopyranosyl-D-galactose?

A1: This disaccharide is a significant component of certain glycoproteins. For instance, it's found as part of the O-glycosyl-linked chains in epiglycanin, a major glycoprotein found on the surface of TA3-Ha mammary carcinoma ascites cells []. These complex carbohydrate structures on glycoproteins often play crucial roles in cell signaling, immune recognition, and cell-cell interactions.

Q2: How can 3-O-β-D-galactopyranosyl-D-galactose be selectively cleaved from epiglycanin?

A2: Research demonstrates that specific enzymes can target and cleave this disaccharide from epiglycanin. Both endo-N-acetyl-α-D-galactosaminidase from Diplococcus pneumoniae and N-acetyl-α-D-galactosaminyl-oligosaccharidase from Clostridium perfringens have shown the ability to effectively release 3-O-β-D-galactopyranosyl-D-galactose from epiglycanin []. This enzymatic approach highlights the specificity of these enzymes for the disaccharide structure and its linkage within the larger glycoprotein.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。